Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate
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Overview
Description
Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and provides high yields of the target compound. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: Used to treat insomnia, shares the imidazo[1,2-a]pyridine core structure.
Alpidem: Anxiolytic agent with a similar core structure.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Possess a broad spectrum of biological activity.
Uniqueness
Ethyl 3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acrylate is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable candidate for drug development, offering potential advantages over other similar compounds.
Properties
Molecular Formula |
C13H11F3N2O2 |
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Molecular Weight |
284.23 g/mol |
IUPAC Name |
ethyl 3-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoate |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-20-12(19)6-4-10-7-17-11-5-3-9(8-18(10)11)13(14,15)16/h3-8H,2H2,1H3 |
InChI Key |
RICOASWLXARBNY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C2N1C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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